molecular formula C12H10FNO4S2 B2844941 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole CAS No. 2411224-68-3

5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole

Cat. No. B2844941
CAS RN: 2411224-68-3
M. Wt: 315.33
InChI Key: JDNOFWIJHCVPQB-UHFFFAOYSA-N
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Description

Boronic acids and their esters, which might be structurally similar to the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a process that has been studied in organic synthesis . This process involves a radical approach and is used in the formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

In terms of chemical reactions, boronic acids and their esters are known to undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations .

Scientific Research Applications

Synthesis and Drug Development

Chemical compounds with similar structures to 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole are often explored for their medicinal properties. For example, novel pyrazoles have been synthesized from precursors and evaluated for their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019). These studies contribute to the development of new drugs by exploring the biological activities of synthesized compounds.

Antimicrobial Agents

Compounds related to thiazoles have been synthesized and tested for their antimicrobial properties. For instance, formazans derived from Mannich base of thiadiazoles showed moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Docking and Mechanism of Action Studies

Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. A thiazole analogue was assessed for its anti-proliferative effect against various human carcinoma cell lines, and its mechanism of action was postulated using molecular modeling, providing insights into the potential therapeutic uses of such compounds (Amin et al., 2017).

Antioxidant Activity

The antioxidant potential of synthesized compounds is another area of interest. A study on substituted benzenesulfonamides as aldose reductase inhibitors also revealed potent antioxidant activities, suggesting the dual functionality of such compounds in therapeutic applications (Alexiou & Demopoulos, 2010).

Antibacterial Activity

Designing and synthesizing new compounds with antibacterial properties is vital in addressing antibiotic resistance. Thiazoles and thiazole-containing triazoles were synthesized and demonstrated good antibacterial activity against several bacterial strains, indicating their potential as lead molecules in developing new antibacterial agents (Santosh et al., 2018).

Safety and Hazards

Boronic acids and their esters are only marginally stable in water . Therefore, care must be taken when considering these compounds for pharmacological purposes . More specific safety and hazard information would depend on the exact chemical structure of the compound.

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential uses in drug design and delivery, as well as further development of synthesis methods .

properties

IUPAC Name

5-acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-7-11(8(2)15)19-12(14-7)9-3-5-10(6-4-9)18-20(13,16)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNOFWIJHCVPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OS(=O)(=O)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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